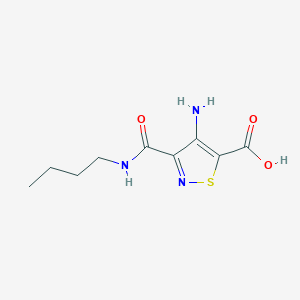

4-Amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid

Description

4-Amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid is a synthetic organic compound with a unique structure that includes an amino group, a butylcarbamoyl group, and a thiazole ring

Properties

IUPAC Name |

4-amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-2-3-4-11-8(13)6-5(10)7(9(14)15)16-12-6/h2-4,10H2,1H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGFLXWRKRXBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NSC(=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the butylcarbamoyl group and the amino group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The amino and butylcarbamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized thiazole compounds.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid is explored for its potential as a drug candidate. The compound's structure allows it to interact with various biological targets, making it a candidate for the development of antimicrobial and anticancer agents.

Case Study : Research has indicated that thiazole derivatives exhibit activity against Mycobacterium tuberculosis. Modifications of similar thiazole structures have shown promising results in inhibiting bacterial growth with low minimum inhibitory concentrations (MIC) .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies suggest that thiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi.

Findings : A series of thiazole derivatives were synthesized and tested against different strains of bacteria, revealing significant antibacterial activity. For instance, compounds derived from similar scaffolds have shown MIC values as low as 0.06 µg/ml against Mycobacterium tuberculosis .

Beyond antimicrobial properties, the compound is being evaluated for anticancer activity. Thiazole derivatives are known to interact with cellular pathways involved in cancer progression.

Research Insights : Specific thiazole compounds have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex structures.

Applications in Synthesis :

- It can be used in the synthesis of novel thiazole-based compounds that may possess enhanced biological activities.

- The compound's functional groups facilitate further chemical modifications, allowing researchers to explore structure-activity relationships .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate for antimicrobial and anticancer therapies | Active against Mycobacterium tuberculosis with low MIC values |

| Antimicrobial Activity | Inhibits growth of bacteria and fungi | Significant antibacterial activity reported in synthesized derivatives |

| Biological Activity | Induces apoptosis in cancer cells | Modulates signaling pathways related to cell survival |

| Synthesis | Building block for complex thiazole-based compounds | Facilitates exploration of structure-activity relationships |

Mechanism of Action

The mechanism of action of 4-Amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid include other thiazole derivatives with different substituents, such as:

- 4-Amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid

- 4-Amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylic acid

- 4-Amino-3-(propylcarbamoyl)-1,2-thiazole-5-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Biological Activity

4-Amino-3-(butylcarbamoyl)-1,2-thiazole-5-carboxylic acid is a synthetic compound with a thiazole ring structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an amino group, a butylcarbamoyl group, and a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, including cyclization to form the thiazole ring and subsequent modifications to introduce the butylcarbamoyl and amino groups. Common reagents include various catalysts and solvents optimized for high yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that thiazole derivatives possess significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. It has been reported to inhibit the proliferation of cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of specific signaling pathways .

3. Anti-inflammatory Effects

Emerging evidence suggests that thiazole derivatives can exert anti-inflammatory effects. In animal models, this compound has been shown to reduce inflammatory markers and improve outcomes in conditions characterized by chronic inflammation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer cell survival.

- Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways that lead to cell growth and survival.

Case Studies

Several studies highlight the biological efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.